Retalon oleosum
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexestrol dipropionate is synthesized by esterifying hexestrol with propanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of hexestrol to its dipropionate ester.
Industrial Production Methods: In industrial settings, the production of hexestrol dipropionate involves large-scale esterification processes. The reaction mixture is heated under controlled conditions, and the product is purified through distillation or recrystallization to obtain high-purity hexestrol dipropionate .
Types of Reactions:
Oxidation: Hexestrol dipropionate can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Hexestrol dipropionate can participate in substitution reactions, where the propionate groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hexestrol and its alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexestrol dipropionate has been extensively studied for its estrogenic properties. It has been used in:
Chemistry: As a model compound for studying esterification and other organic reactions.
Biology: To investigate the effects of estrogens on cellular processes and gene expression.
Medicine: In the past, it was used to inhibit lactation and treat certain hormone-dependent conditions.
Mechanism of Action
Hexestrol dipropionate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to changes in gene expression and cellular function. The compound has a high affinity for both estrogen receptor alpha and estrogen receptor beta, making it a potent estrogenic agent .
Comparison with Similar Compounds
Diethylstilbestrol: Another synthetic, nonsteroidal estrogen with similar estrogenic properties.
Hexestrol diacetate: An ester of hexestrol with acetic acid, used for similar applications.
Hexestrol dicaprylate: An ester of hexestrol with caprylic acid, also used for its estrogenic effects.
Uniqueness: Hexestrol dipropionate is unique due to its specific esterification with propanoic acid, which imparts distinct pharmacokinetic properties. It has a longer duration of action compared to other esters of hexestrol, making it suitable for applications requiring sustained estrogenic effects .
Properties
CAS No. |
59386-02-6 |
---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[4-[(3S,4R)-4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate |
InChI |
InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3/t21-,22+ |
InChI Key |
HZLYMVNJKHJFRO-SZPZYZBQSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OC(=O)CC)[C@@H](CC)C2=CC=C(C=C2)OC(=O)CC |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC |
Origin of Product |
United States |
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